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Compound of Interest

Compound Name: Bromo-C4-PEG4-t-butyl ester

Cat. No.: B15144329

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-C4-PEG4-t-butyl ester is a heterobifunctional chemical linker instrumental in the
burgeoning field of targeted protein degradation. Specifically, it serves as a crucial component
in the synthesis of Proteolysis Targeting Chimeras (PROTACSs). PROTACSs are novel
therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate
disease-causing proteins. This guide provides a comprehensive overview of the chemical
properties, synthesis, and applications of Bromo-C4-PEGA4-t-butyl ester, offering valuable
insights for researchers in drug discovery and development.

This bifunctional molecule features a terminal bromide, a versatile handle for nucleophilic
substitution, and a t-butyl protected carboxylic acid. The tetraethylene glycol (PEG4) spacer
enhances aqueous solubility and provides optimal length and flexibility for the formation of a
productive ternary complex between the target protein, the E3 ubiquitin ligase, and the
PROTAC.

Core Chemical Properties

The fundamental chemical and physical properties of Bromo-C4-PEG4-t-butyl ester are
summarized below. These properties are essential for its handling, characterization, and
application in chemical synthesis.
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Property Value Source

Molecular Formula C15H29BrOs PubChem[1]

Molecular Weight 385.29 g/mol PubChem[1]

CAS Number 564476-32-0 BroadPharm[2]
Colorless to light yellow ) )

Appearance o Sigma-Aldrich[3]
liquid/oil

Solubility Soluble in DMSO, DCM, DMF BroadPharm[2]

Purity Typically >95% BroadPharm[2]
Recommended storage at

Storage BroadPharm[2]

-20°C for long-term stability.

Computed Physicochemical Properties

The following table outlines key computed physicochemical properties that provide insight into

the molecule's behavior in various chemical and biological environments.

Property Value Source
XLogP3 1.2 PubChem|[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 6 PubChem[1]
Rotatable Bond Count 16 PubChem[1]
Exact Mass 384.11475 g/mol PubChem|[1]
Monoisotopic Mass 384.11475 g/mol PubChem[1]
Topological Polar Surface Area  64.9 A2 PubChem[1]
Heavy Atom Count 22 PubChem[1]
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Spectroscopic Characterization

While specific experimental spectra for Bromo-C4-PEG4-t-butyl ester are not readily available
in the public domain, a predicted spectroscopic profile can be inferred from the known
characteristics of its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of Bromo-C4-PEG4-t-butyl ester is expected to exhibit characteristic
absorption bands corresponding to its functional groups:

e C-H Stretching: Around 2870-2950 cm~* (alkane).
e C=0 Stretching: A strong band around 1730 cm~* (ester).
e C-O Stretching: Strong bands in the region of 1100-1250 cm~! (ether and ester).

o C-Br Stretching: In the fingerprint region, typically below 600 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum would be characterized by:

e Asinglet at approximately 1.45 ppm corresponding to the nine equivalent protons of the t-
butyl group.

o Aseries of multiplets in the range of 3.5-3.8 ppm attributed to the methylene protons of the
PEG chain.

o Atriplet around 3.4 ppm for the methylene group adjacent to the bromine atom.
o Atriplet corresponding to the methylene group adjacent to the ester carbonyl.
13C NMR: The carbon NMR spectrum would show:

o Asignal for the carbonyl carbon of the ester at around 170 ppm.

e Asignal for the quaternary carbon of the t-butyl group at approximately 80 ppm.
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» A series of signals for the methylene carbons of the PEG chain in the 60-70 ppm range.
e Asignal for the carbon of the t-butyl methyl groups around 28 ppm.

o A signal for the carbon attached to the bromine atom.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the
isotopic distribution of bromine (7°Br and 8Br), with characteristic M and M+2 peaks of nearly
equal intensity.

Experimental Protocols
Synthesis of Bromo-C4-PEG4-t-butyl ester

A plausible synthetic route to Bromo-C4-PEG4-t-butyl ester involves the Williamson ether
synthesis. This would entail the reaction of a monobrominated tetraethylene glycol with a t-butyl
ester of a 4-halobutanoic acid.

Materials:

Tetraethylene glycol

Thionyl bromide or a similar brominating agent

t-Butyl 4-hydroxybutanoate

Sodium hydride (NaH)

Anhydrous tetrahydrofuran (THF)

Procedure:

o Monobromination of Tetraethylene Glycol: React tetraethylene glycol with a controlled
amount of a brominating agent (e.g., thionyl bromide) to selectively replace one hydroxyl
group with a bromine atom.
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o Deprotonation: In a separate flask, dissolve t-butyl 4-hydroxybutanoate in anhydrous THF
and cool to 0°C. Add sodium hydride portion-wise to deprotonate the hydroxyl group, forming
the corresponding alkoxide.

e Nucleophilic Substitution: Add the monobrominated tetraethylene glycol to the solution of the
alkoxide. Allow the reaction to warm to room temperature and stir overnight.

o Work-up and Purification: Quench the reaction with water and extract the product with an
organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel.

Deprotection of the t-butyl Ester

The t-butyl ester group is a protecting group for the carboxylic acid and can be readily removed
under acidic conditions.

Materials:

o Bromo-C4-PEG4-t-butyl ester
 Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

Procedure:

Dissolve Bromo-C4-PEG4-t-butyl ester in a mixture of DCM and TFA (e.g., a 1:1 ratio).

Stir the solution at room temperature for 1-2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, remove the solvent and TFA under reduced pressure to yield the
deprotected carboxylic acid.

Applications in PROTAC Synthesis
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Bromo-C4-PEGA4-t-butyl ester is a valuable building block for the modular synthesis of
PROTACSs. The bromide functional group allows for facile conjugation to a ligand for an E3
ubiquitin ligase or the target protein, typically through nucleophilic substitution by an amine or
thiol group on the ligand. Following conjugation, the t-butyl ester can be deprotected to reveal
the carboxylic acid, which can then be coupled to the second ligand using standard peptide

coupling reagents.

Visualizations
Experimental Workflow: PROTAC Synthesis
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Caption: Workflow for the synthesis of a PROTAC using Bromo-C4-PEG4-t-butyl ester.

Logical Relationship: Functional Groups and Reactivity
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Caption: Reactivity of the functional groups of Bromo-C4-PEG4-t-butyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Bromo-PEGA4-t-butyl ester | C15H29BrO6 | CID 12082266 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Bromo-PEG4-t-butyl ester, 564476-32-0 | BroadPharm [broadpharm.com]

3. tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | 581065-95-4 [sigmaaldrich.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Bromo-C4-PEG4-t-butyl
Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144329#bromo-c4-peg4-t-butyl-ester-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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